molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No. B179839
CAS RN: 112581-51-8
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonic acid is a chemical compound with the CAS Number: 112581-51-8 . It has a molecular weight of 198.2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The construction of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-3-sulfonic acid is a solid compound . It should be stored in a sealed container in a dry, room temperature environment . More specific physical and chemical properties may be found in the referenced materials .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly as anti-cancer drugs . Their structural properties allow for the development of compounds that can target specific cancer cells with high efficacy .

Material Science

This compound is also valuable in material science due to its structural character. It can be used in the creation of new materials with specific properties, such as enhanced durability or conductivity .

Optoelectronic Devices

The luminescent properties of Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives make them suitable for use in optoelectronic devices . These applications include light-emitting diodes (LEDs) and other devices that require materials capable of emitting light when an electric current is applied .

Sensors

Due to their sensitive luminescent responses, these compounds are used in the development of sensors. They can detect various environmental changes or substances, making them useful in both industrial and environmental monitoring .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives serve as emitters for confocal microscopy and imaging. This application is crucial in biological research where high-resolution imaging is required to study cellular structures and functions .

Covalent Inhibitors Development

Recent research has explored the potential of Imidazo[1,2-a]pyridine as a core backbone for the development of covalent inhibitors, particularly targeting KRAS G12C inhibitors facilitating by Groebke-Blackburn-Bienaymè reaction (GBB reaction) .

Drug Discovery

The “drug prejudice” scaffold nature of Imidazo[1,2-a]pyridine makes it a significant moiety in drug discovery efforts, aiding in the synthesis of new therapeutic agents .

Chemical Synthesis

Imidazo[1,2-a]pyridine-3-sulfonic acid is also used in chemical synthesis processes, serving as a building block for creating complex molecules with potential applications across various fields .

Safety and Hazards

Safety information for Imidazo[1,2-a]pyridine-3-sulfonic acid indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P280-P305+P351+P338-P310 .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They are an important class of fused nitrogen-bridged heterocyclic compounds . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560105
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-sulfonic acid

CAS RN

112581-51-8
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (0.170 mL, 2.55 mmol) was dissolved in chloroform (1 mL) and this solution was added dropwise to imidazo[1,2-a]-pyridine (0.100 g, 0.85 mmol) in chloroform (4 mL) over 10 min. The reaction mixture was heated to reflux for 24 h, then allowed to cool to RT and concentrated to dryness under vacuum. The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL) resulting in a white precipitate. The solid was collected by filtration, washed with EtOH and dried to yield imidazo[1,2-a]-pyridine-3-sulfonic acid (0.128 mg). MS (ESI−) for m/z 131 (M−H)−.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-sulfonic acid
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Imidazo[1,2-a]pyridine-3-sulfonic acid
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Reactant of Route 6
Imidazo[1,2-a]pyridine-3-sulfonic acid

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